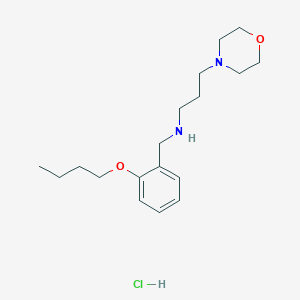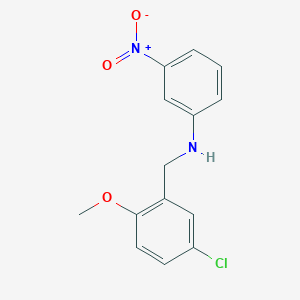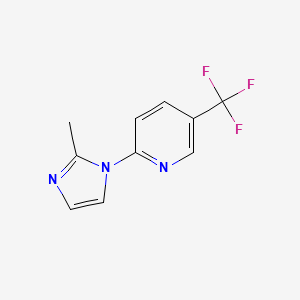![molecular formula C17H23ClN2O5S B4392393 4-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine](/img/structure/B4392393.png)
4-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine
説明
4-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are important for immune cell development and function. CP-690,550 has been studied extensively for its potential applications in treating autoimmune diseases, such as rheumatoid arthritis and psoriasis.
作用機序
4-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine works by inhibiting the activity of JAK3, which is a key component of the signaling pathways for cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are important for the development and function of immune cells, such as T cells and B cells. By inhibiting JAK3, this compound can reduce the production and activity of these cytokines, leading to a reduction in inflammation and tissue damage.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. These include a reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), IL-1β, and IL-6, as well as a reduction in the number of activated T cells and B cells. This compound has also been shown to reduce the levels of autoantibodies in patients with autoimmune diseases.
実験室実験の利点と制限
4-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has a well-defined mechanism of action. It has also been extensively studied in preclinical and clinical settings, with a large body of literature available on its properties and potential applications. However, there are also some limitations to its use in lab experiments. This compound is a potent inhibitor of JAK3, which can lead to off-target effects and potential toxicity. It also has a relatively short half-life in vivo, which can make dosing and administration challenging.
将来の方向性
There are several future directions for research on 4-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine. One area of interest is in the development of combination therapies, where this compound is used in conjunction with other drugs to achieve a synergistic effect. Another area of interest is in the use of this compound in other autoimmune diseases, such as multiple sclerosis and lupus. There is also ongoing research into the potential use of JAK inhibitors in cancer therapy, as JAK signaling pathways are often dysregulated in cancer cells. Finally, there is interest in developing more selective JAK inhibitors that target specific isoforms of the kinase, which could reduce off-target effects and improve safety.
科学的研究の応用
4-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine has been extensively studied in preclinical and clinical settings for its potential applications in treating autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these diseases, JAK3 is overactive, leading to excessive inflammation and tissue damage. By inhibiting JAK3, this compound can reduce inflammation and prevent tissue damage.
特性
IUPAC Name |
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O5S/c18-15-12-14(26(22,23)20-6-2-1-3-7-20)4-5-16(15)25-13-17(21)19-8-10-24-11-9-19/h4-5,12H,1-3,6-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHQOFXRSAXBRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-allyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]benzamide](/img/structure/B4392320.png)
![5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B4392334.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)pentanamide](/img/structure/B4392338.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4392347.png)

![N-isopropyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4392362.png)
![N-(2-{[2-(4-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide](/img/structure/B4392368.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide](/img/structure/B4392375.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4392377.png)
![2-{[4-benzyl-5-(2-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4392390.png)

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4392415.png)

![2-[(4,6-dimethyl-2-quinazolinyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4392425.png)
